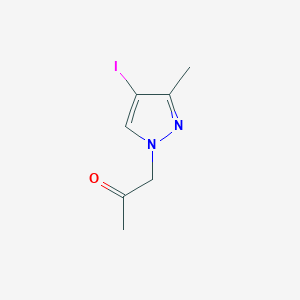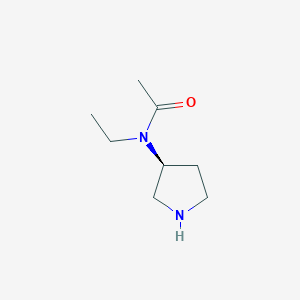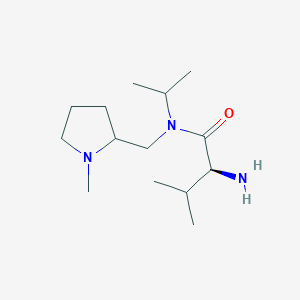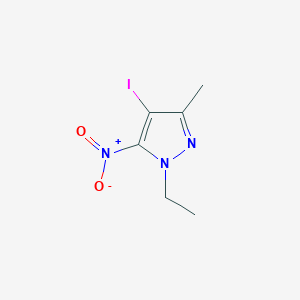
1-(4-Iodo-3-methylpyrazolyl)acetone
Descripción general
Descripción
1-(4-Iodo-3-methylpyrazolyl)acetone, also known as Iodoacetone, is a chemical compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and other organic solvents. Iodoacetone is a highly reactive compound that is used in a variety of applications, including as a reagent in chemical synthesis, a protein modification agent, and as a tool for studying enzyme mechanisms.
Mecanismo De Acción
1-(4-Iodo-3-methylpyrazolyl)acetone is a highly reactive compound that reacts with cysteine residues in proteins via a Michael addition reaction. The reaction results in the formation of a thioether linkage between the cysteine residue and the 1-(4-Iodo-3-methylpyrazolyl)acetone molecule. This modification can lead to changes in protein structure and function, and can be used to study enzyme mechanisms.
Efectos Bioquímicos Y Fisiológicos
The modification of cysteine residues in proteins by 1-(4-Iodo-3-methylpyrazolyl)acetone can lead to changes in protein structure and function. This modification can impact enzyme activity, protein-protein interactions, and other biochemical processes. Additionally, 1-(4-Iodo-3-methylpyrazolyl)acetone has been shown to have toxic effects on cells, particularly in high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Iodo-3-methylpyrazolyl)acetone in lab experiments include its high reactivity and specificity for cysteine residues in proteins. Additionally, 1-(4-Iodo-3-methylpyrazolyl)acetone is relatively easy to synthesize and can be used in a variety of applications. However, the high reactivity of 1-(4-Iodo-3-methylpyrazolyl)acetone can also be a limitation, as it can lead to nonspecific protein modifications and toxicity in cells.
Direcciones Futuras
There are several future directions for research involving 1-(4-Iodo-3-methylpyrazolyl)acetone. One area of interest is the development of more selective protein modification agents that can target specific amino acid residues in proteins. Additionally, the use of 1-(4-Iodo-3-methylpyrazolyl)acetone in the synthesis of organic compounds, particularly pyrazoles and pyrazolines, is an area of active research. Finally, the toxicity of 1-(4-Iodo-3-methylpyrazolyl)acetone in cells is an area of concern, and future research may focus on developing safer alternatives for protein modification and chemical synthesis.
Aplicaciones Científicas De Investigación
1-(4-Iodo-3-methylpyrazolyl)acetone is widely used in scientific research as a protein modification agent. It is used to modify cysteine residues in proteins, which can lead to changes in protein structure and function. 1-(4-Iodo-3-methylpyrazolyl)acetone is also used as a tool for studying enzyme mechanisms, particularly those involving cysteine residues. Additionally, 1-(4-Iodo-3-methylpyrazolyl)acetone has been used in the synthesis of a variety of organic compounds, including pyrazoles and pyrazolines.
Propiedades
IUPAC Name |
1-(4-iodo-3-methylpyrazol-1-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-5(11)3-10-4-7(8)6(2)9-10/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKGRSWGNDUQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one](/img/structure/B3235586.png)
![3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3235591.png)
![[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B3235599.png)



![1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 2,3-dihydro-](/img/structure/B3235622.png)


![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3235649.png)